2-Amino-6-chloro-3-nitropyridine
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C5H5N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.net This nitrogen atom imparts unique properties to the pyridine ring, making it a cornerstone of heterocyclic chemistry. Pyridine derivatives are abundant in nature, forming the core structure of various vitamins, alkaloids, and other natural products. globalresearchonline.netresearchgate.net
In the realm of medicinal chemistry, pyridine-based compounds exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnih.gov Their structural versatility allows for the synthesis of a diverse array of pharmaceutical agents. nih.gov Furthermore, pyridine derivatives are integral to materials science, finding use in the creation of dyes, and are employed as reagents and solvents in organic synthesis. globalresearchonline.netmdpi.com
Role of 2-Amino-6-chloro-3-nitropyridine (B151482) as a Versatile Intermediate in Organic Synthesis
This compound is a substituted pyridine derivative featuring three distinct functional groups: an amino group at position 2, a chloro group at position 6, and a nitro group at position 3. This unique arrangement of functional groups makes it a highly valuable and versatile intermediate, or building block, in organic synthesis. chemimpex.comcymitquimica.com The presence of the electron-withdrawing nitro group, coupled with the chloro and amino substituents, allows for a variety of chemical transformations.
The synthesis of this compound can be achieved through the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883). chemicalbook.comchemicalbook.com This process typically involves treating 2,6-dichloro-3-nitropyridine with an aqueous ammonia (B1221849) solution in methanol. chemicalbook.com The reactivity of the functional groups on the pyridine ring enables chemists to introduce a wide range of other groups, facilitating the construction of more complex molecules. chemimpex.com Key reactions include:
Nucleophilic Substitution: The chloro and amino groups can undergo nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group, opening up further synthetic possibilities.
This adaptability makes this compound a crucial component in the synthesis of novel compounds with desired properties for various applications.
Overview of Research Areas and Applications
The utility of this compound as a versatile intermediate has led to its application in several key areas of research and development:
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.comthermofisher.com Research has indicated its potential in developing antiviral agents, including those targeting the human immunodeficiency virus (HIV) and influenza viruses. chemicalbook.com The mechanism of its antiviral activity is believed to involve binding to the viral envelope, thereby inhibiting the fusion of the viral membrane with host cells. chemicalbook.com It is also used in the creation of anti-inflammatory and antimicrobial agents. chemimpex.com
Agrochemicals: This compound is a precursor in the synthesis of herbicides and pesticides, contributing to crop protection. chemimpex.com
Dyestuffs: It is an important raw material and intermediate in the production of dyestuffs. chemicalbook.comthermofisher.comfishersci.be
Material Science: this compound is utilized in the development of specialized polymers and other materials. chemimpex.com
Detailed Research Findings
The table below summarizes the key properties and identifiers for this compound.
| Property | Value |
| CAS Number | 27048-04-0 |
| Molecular Formula | C5H4ClN3O2 chemimpex.com |
| Molecular Weight | 173.56 g/mol chemimpex.com |
| Appearance | Yellow powder chemimpex.comchemicalbook.com |
| Solubility | Slightly soluble in water; soluble in dimethyl sulfoxide (B87167) and chloroform (B151607) chemicalbook.comfishersci.be |
| Melting Point | 195-196 °C chemicalbook.com |
| Boiling Point | 339.9±37.0 °C (Predicted) chemicalbook.com |
| Density | 1.596±0.06 g/cm3 (Predicted) chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERABQRUGJIMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181524 | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27048-04-0 | |
| Record name | 2-Amino-6-chloro-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27048-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027048040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chloro-3-nitropyridin-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-nitropyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Amino 6 Chloro 3 Nitropyridine
Established Synthetic Routes
The most common and well-documented methods for the synthesis of 2-Amino-6-chloro-3-nitropyridine (B151482) involve a two-step process starting from 2,6-Dichloropyridine (B45657). This includes the nitration of the precursor followed by a selective ammonolysis.
Ammonolysis of 2,6-Dichloro-3-nitropyridine (B41883)
The conversion of 2,6-Dichloro-3-nitropyridine to this compound is achieved through a nucleophilic aromatic substitution reaction known as ammonolysis. google.com This process selectively replaces one of the chloro groups with an amino group.
The ammonolysis is typically carried out using an aqueous ammonia (B1221849) solution in a polar solvent like methanol. google.comchemicalbook.com Reaction temperatures are generally maintained between 35°C and 40°C. google.comchemicalbook.com One documented procedure involves dissolving 2,6-Dichloro-3-nitropyridine in methanol, followed by the addition of a 25% aqueous ammonia solution. googleapis.com The reaction is then heated to 40-45°C and maintained for 4-6 hours. googleapis.com Another approach utilizes ammonia gas bubbled into a solution of the starting material in isopropanol (B130326) at a temperature of 20-30°C, with the reaction proceeding for 24 hours at room temperature. prepchem.com The completion of the reaction is often monitored by thin-layer chromatography (TLC). prepchem.comchemicalbook.com After the reaction, the product is typically isolated by filtration. google.comchemicalbook.com
Interactive Data Table: Ammonolysis Reaction Conditions
| Parameter | Value | Source(s) |
| Reactant | 2,6-Dichloro-3-nitropyridine | google.com |
| Reagent | Aqueous ammonia in methanol | google.comchemicalbook.comgoogleapis.com |
| Ammonia gas in isopropanol | prepchem.com | |
| Temperature | 35-40°C | google.comchemicalbook.com |
| 40-45°C | googleapis.com | |
| 20-30°C (initial), then room temp. | prepchem.com | |
| Duration | 4-6 hours | googleapis.com |
| 24 hours | prepchem.com | |
| Monitoring | Thin-Layer Chromatography (TLC) | prepchem.comchemicalbook.com |
| Isolation | Filtration | google.comchemicalbook.com |
The ammonolysis of 2,6-dichloro-3-nitropyridine demonstrates regioselectivity, with the amino group preferentially substituting the chlorine atom at the 6-position. This is attributed to the electronic effects of the nitro group, which activates the para-positioned chloro substituent towards nucleophilic attack. Reported yields for this reaction are generally high, with one source citing a yield of 91.8% with a purity of 99.6%. googleapis.com
Nitration of 2,6-Dichloropyridine as a Precursor Step
The necessary precursor, 2,6-dichloro-3-nitropyridine, is synthesized by the nitration of 2,6-dichloropyridine. google.comgoogleapis.com This electrophilic aromatic substitution is typically carried out using a mixture of concentrated sulfuric acid and nitric acid. google.comgoogleapis.com The reaction conditions are critical to ensure the desired regioselectivity and to minimize the formation of byproducts.
One method involves adding 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, followed by heating to 65°C for 2 hours. nih.gov Another approach utilizes a mixture of concentrated sulfuric acid and nitric acid, with the reaction mixture being cooled and poured into ice water upon completion to precipitate the product. google.comgoogleapis.com A yield of 75.38% with a GC purity of 99.5% has been reported for this step. googleapis.com The use of oleum (B3057394) (fuming sulfuric acid) has also been explored to improve the reaction conditions by allowing for lower molar ratios of nitric acid to 2,6-dichloropyridine and reducing the evolution of hazardous nitrogen oxides. google.com
Interactive Data Table: Nitration of 2,6-Dichloropyridine
| Parameter | Reagents | Conditions | Yield | Purity | Source(s) |
| Method 1 | Conc. H₂SO₄, Fuming HNO₃ | 0°C then 65°C for 2h | Not specified | Not specified | nih.gov |
| Method 2 | Conc. H₂SO₄, Conc. HNO₃ | Cooled, then poured into ice water | 75.38% | 99.5% (GC) | googleapis.com |
| Method 3 | HNO₃ in Oleum (10-65%) | 85°C to 150°C | ~73.2% (corrected) | Not specified | google.com |
Alternative Synthetic Approaches and Challenges
While the nitration-ammonolysis sequence is the most established route, alternative methods for the synthesis of this compound and its precursors exist, though they may present their own set of challenges.
Preparation from 2-Pyridone Derivatives via Multi-step Procedures
An alternative synthetic pathway involves the use of 2-pyridone derivatives. One such method starts with 2-pyridone, which undergoes nitration and subsequent N-alkylation to protect the amino group, yielding N-alkyl-3-nitro-2-pyridone. google.com This intermediate is then subjected to a directional chlorination and dealkylation to produce 2-chloro-3-nitropyridine (B167233), which can then be reduced to the final product. google.com Another multi-step synthesis starts from 2,6-dihydroxy-3-nitropyridine, which is treated with triphosgene (B27547) to yield 2,6-dichloro-3-nitropyridine. These multi-step procedures, while offering alternative routes, can be more complex and may involve more challenging reaction conditions and purification steps.
Synthesis through Reactions of Hydrogen Tartrate with Oxadiazole
The synthesis of this compound through the reaction of hydrogen tartrate with an oxadiazole derivative followed by hydrolysis is noted as a potential, albeit less common, synthetic route. chemicalbook.comchemicalbook.com This pathway is presented as an alternative to more hazardous nitration procedures. The proposed mechanism involves the ring-opening of an oxadiazole intermediate under acidic conditions, which then rearranges to form the target pyridine (B92270) derivative.
However, the available literature does not provide crucial experimental details. Specifics regarding the structure of the oxadiazole precursor, reaction conditions such as temperature and solvents, and the yields of the reaction are not specified. The scalability of this method is also considered limited due to the potential scarcity of the required specialized precursors. Without these fundamental data, a comprehensive understanding and replication of this synthetic methodology are not feasible based on the current public record.
Chemical Reactivity and Derivatization of 2 Amino 6 Chloro 3 Nitropyridine
Nucleophilic Substitution Reactions
Nucleophilic substitution is a primary mode of reaction for 2-amino-6-chloro-3-nitropyridine (B151482), with the chlorine atom being the principal site of such attacks.
The chlorine atom at the C-6 position of this compound is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility as a synthetic building block. The reaction involves the displacement of the chloride ion by a nucleophile, leading to a variety of 6-substituted 2-amino-3-nitropyridine (B1266227) derivatives. For instance, the reaction of this compound with 4-fluorobenzylamine (B26447) results in the replacement of the 6-chloro group with a 4-fluorobenzylamino group.
The synthesis of this compound itself highlights the differential reactivity of chlorine atoms on a nitrated pyridine (B92270) ring. It is prepared from 2,6-dichloro-3-nitropyridine (B41883) through ammonolysis, where ammonia (B1221849) selectively displaces the chlorine atom at the C-2 position. prepchem.com This leaves the C-6 chlorine atom available for subsequent substitution reactions.
The reactivity of the pyridine ring is significantly influenced by the positions of the substituents. In this compound, the chlorine atom is at the C-6 position, which is para to the electron-withdrawing nitro group. This positioning is crucial for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The synthesis from 2,6-dichloro-3-nitropyridine proceeds by first reacting it with ammonia, which substitutes the chlorine at the 2-position to yield the title compound. prepchem.com Subsequent reactions with other nucleophiles then occur at the remaining chlorine atom at the 6-position. This stepwise approach allows for the controlled and regioselective synthesis of di-substituted pyridines.
The reactivity of the chlorine atom at C-6 is profoundly influenced by the electronic effects of the nitro and amino groups. The nitro group at the C-3 position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. This activation is most pronounced at the positions ortho (C-2 and C-4) and para (C-6) to the nitro group. The resonance stabilization of the Meisenheimer complex, the intermediate formed during nucleophilic attack, is a key factor in this activation.
Conversely, the amino group at the C-2 position is electron-donating. This group generally activates the ring towards electrophilic substitution and can modulate the reactivity in nucleophilic substitutions. sapub.org In this compound, the activating effect of the nitro group at the para-position (C-6) dominates, making the chlorine atom at this position a good leaving group in the presence of a strong nucleophile. The presence of an intramolecular hydrogen bond between the amino and nitro groups can also influence the molecule's reactivity and physical properties, such as hindering intermolecular hydrogen bond formation. sapub.org
A significant derivatization of this compound is its conversion to an alkoxy pyridine through methoxylation. This reaction involves the nucleophilic substitution of the chlorine atom by a methoxide (B1231860) ion, typically from sodium methoxide in a polar solvent like methanol. The product of this reaction is 2-amino-6-methoxy-3-nitropyridine, which is another useful intermediate in multi-step organic syntheses. This conversion is a key step in the production of various biologically active compounds.
Below is a table summarizing the typical reaction conditions for the methoxylation of this compound.
| Parameter | Value |
| Reagent | Sodium methoxide (CH₃ONa) |
| Solvent | Methanol (CH₃OH) |
| Temperature | 10–60 °C (preferably 25–30 °C) |
| Molar Ratio | 1.0 to 1.5 moles of sodium methoxide per mole of this compound (preferably 1.05 moles) |
The data in this table is compiled from patent literature describing the synthesis of 2-amino-6-methoxy-3-nitropyridine.
Substitution at the Chlorine Atom
Reactions of the Amino Group
The amino group at the C-2 position of this compound is also a site for chemical modification, although its reactivity can be tempered by the electronic environment of the pyridine ring.
The amino group of this compound can undergo acylation to form the corresponding amide. This reaction typically involves treating the compound with an acylating agent such as an acid chloride or acid anhydride. fishersci.com The safety information for this compound lists acid chlorides and anhydrides as incompatible materials, which indicates a high likelihood of reaction at the amino group. fishersci.com
While direct studies on the acylation of this compound are not extensively detailed in readily available literature, the reactivity can be inferred from similar compounds. For example, related 2-aminopyridine (B139424) intermediates can be N-acylated as part of a synthetic route to produce imidazole[4,5-b]pyridine-containing polycyclic compounds. guidechem.com In another instance, the amino group of a reduced nitropyridine derivative was acylated using bromoacetyl chloride to yield the corresponding amide. nih.gov These examples demonstrate the capability of the amino group on a nitropyridine ring to participate in amide bond formation. The reaction of 2-chloro-3-nitropyridine (B167233) with various amides acting as an amine source further underscores the feasibility of forming C-N bonds at the C-2 position. scielo.br
Reactions of the Nitro Group
The nitro group at the 3-position of the pyridine ring is readily reducible to a primary amino group, yielding 6-chloro-2,3-diaminopyridine. This transformation is a critical step in the synthesis of various heterocyclic compounds, such as imidazo[4,5-b]pyridines. nih.gov The reduction can be achieved using several methods, including catalytic hydrogenation or metallic reductants in acidic media. orgsyn.orgguidechem.com
Commonly employed methods for this reduction include:
Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas in the presence of a metal catalyst. A combination of Palladium-on-Carbon (Pd/C) with iron (Fe) and titanium dioxide (TiO2) has been used for the catalytic hydrogenation of the related 2-chloro-3-nitropyridine. guidechem.com
Metallic Reduction: Metals such as zinc (Zn), iron (Fe), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing the nitro group. nih.govorgsyn.org Stannous chloride (SnCl2) is another widely used reducing agent for this conversion. orgsyn.orgguidechem.com One documented procedure involves the use of zinc dust in the presence of concentrated HCl to facilitate the reduction. nih.gov
The resulting diamino derivative is a key precursor for building fused heterocyclic systems, which are prevalent in many biologically active molecules.
Table 1: Reagents for the Reduction of the Nitro Group in Nitropyridines
| Reagent(s) | Reactant | Product | Reference |
| Zn dust / conc. HCl | N-substituted-2-amino-3-nitropyridine | N-substituted-pyridine-2,3-diamine | nih.gov |
| SnCl₂ | 2-chloro-3-nitropyridine | 2-chloro-3-aminopyridine | guidechem.com |
| Fe / aqueous acidified ethanol | 2-amino-3-nitropyridine | 2,3-diaminopyridine | orgsyn.org |
| Pd-Fe/TiO₂ / H₂ | 2-chloro-3-nitropyridine | 2-chloro-3-aminopyridine | guidechem.com |
Advanced Coupling Reactions
Modern cross-coupling reactions provide powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling significant structural diversification of the this compound scaffold.
The Buchwald-Hartwig cross-coupling reaction is a palladium-catalyzed method for forming C-N bonds between aryl halides and amines. organic-chemistry.org While direct Buchwald-Hartwig coupling on the C-Cl bond of this compound is not extensively documented, the methodology is crucial in multi-step syntheses to build complex amines that are subsequently reacted with nitropyridine precursors. nih.govmdpi.com
For instance, a 3-aminoisoquinoline derivative was synthesized via a Buchwald-Hartwig arylamination of a 3-chloroisoquinoline (B97870) with benzophenone (B1666685) imine, followed by hydrolysis. mdpi.com This newly formed amine was then reacted with 2,6-dichloro-3-nitropyridine. In this subsequent step, the amine acts as a nucleophile, displacing the more reactive chlorine atom at the 2-position of the pyridine ring in a regioselective nucleophilic aromatic substitution (SNAr) to yield a complex diarylamine. mdpi.comresearchgate.net This multi-step approach, which incorporates a Buchwald-Hartwig reaction, is instrumental in synthesizing potent kinase inhibitors. nih.govmdpi.com
Table 2: Example of Buchwald-Hartwig Reaction in a Multi-step Synthesis
| Step | Reactants | Catalyst/Reagents | Intermediate/Product | Reference |
| 1 (Buchwald-Hartwig) | 3-chloro-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline, Benzophenone imine | Pd(OAc)₂, BINAP, t-BuONa | N-(diphenylmethylene)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | mdpi.com |
| 2 (Hydrolysis) | Imine intermediate from Step 1 | 2 N HCl | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | mdpi.com |
| 3 (SNAr) | Amine from Step 2, 2,6-dichloro-3-nitropyridine | DIEA | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | mdpi.com |
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and a halide. This reaction is highly effective for functionalizing the pyridine ring at the position of the chloro substituent.
In the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, the related starting material 2,6-dichloro-3-nitropyridine undergoes successive substitutions. nih.govmdpi.com The first substitution is a Suzuki coupling, where one of the chlorine atoms is replaced with an aryl group (e.g., 2,4-dichlorophenyl). nih.govmdpi.com This demonstrates the utility of Suzuki coupling to introduce aryl fragments at the halogenated positions of the nitropyridine core, a key strategy in building molecular complexity for drug discovery. nih.govmdpi.com
Table 3: Example of Suzuki Coupling with a Dichloronitropyridine Derivative
| Reactants | Catalyst System | Product | Reference |
| 2,6-dichloro-3-nitropyridine, Arylboronic acid | Palladium catalyst (unspecified) | 2-aryl-6-chloro-3-nitropyridine | nih.govmdpi.com |
Strategies for Introducing Diverse Functional Groups
Beyond advanced coupling reactions, the functional groups on this compound allow for the introduction of diverse substituents through various other reaction types. The primary site for such modifications is the chlorine atom at the 6-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. nih.govgoogle.com
This activation allows the chlorine to be displaced by a wide range of nucleophiles under relatively mild conditions. researchgate.net Examples include:
Alkoxylation: Reaction with sodium methoxide in a polar solvent replaces the chlorine with a methoxy (B1213986) group, forming 2-amino-6-methoxy-3-nitropyridine. google.comjustia.com
Amination: The chlorine can be substituted by various primary and secondary amines. nih.gov For example, reaction with aqueous ammonia can be used to form diamino derivatives. researchgate.net
Azide (B81097) Substitution: Treatment with sodium azide can introduce an azido (B1232118) group, which can be a precursor for other functionalities or for creating fused ring systems. researchgate.net
This SNAr reactivity provides a straightforward and efficient pathway to generate a library of derivatives from the this compound scaffold, which is essential for structure-activity relationship studies in medicinal chemistry.
Table 4: Nucleophilic Substitution Reactions at the 6-Position
| Nucleophile | Reagent | Product | Reference |
| Methoxide | Sodium methoxide | 2-amino-6-methoxy-3-nitropyridine | google.comjustia.com |
| Ammonia | Aqueous ammonia | 2,6-diamino-3-nitropyridine | researchgate.net |
| Azide | Sodium azide | 2-amino-6-azido-3-nitropyridine | researchgate.net |
| Primary Amines | R-NH₂ | N⁶-substituted-2-amino-3-nitropyridines | nih.gov |
Applications As an Intermediate in Advanced Organic Synthesis
Pharmaceutical and Medicinal Chemistry Applications
The compound is a key precursor in the synthesis of various pharmaceutical agents. nordmann.global Its structural framework allows for chemical modifications that can lead to compounds with significant biological activity, making it a valuable asset in drug discovery and development.
2-Amino-6-chloro-3-nitropyridine (B151482) is a critical starting material for the synthesis of novel anti-inflammatory compounds. chemimpex.comchemimpex.com Research has demonstrated that imidazopyridine derivatives synthesized from this compound exhibit potent anti-inflammatory effects.
In one study, a series of imidazopyridine derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Several of the synthesized compounds demonstrated significant, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Notably, the imidazopyridine series of compounds showed stronger anti-inflammatory activity than a related series of benzimidazoles. nih.gov
One of the most potent compounds from this research, designated X12, not only inhibited cytokine release effectively but also showed no cytotoxicity in hepatic cells and provided significant protection against LPS-induced septic death in mouse models. nih.gov
Table 1: Anti-inflammatory Activity of Imidazopyridine Derivatives
| Compound | Inhibition of TNF-α Release | Inhibition of IL-6 Release | Key Structural Features |
|---|---|---|---|
| X10 | 64.8% | 81.4% | n-propyl group and 1-methylpiperazine (B117243) substituent. nih.gov |
| X12 | Significant, dose-dependent | Significant, dose-dependent | n-propyl group and 1-methylpiperazine substituent. nih.gov |
| X13 | Significant, dose-dependent | Significant, dose-dependent | n-propyl group and 1-methylpiperazine substituent. nih.gov |
| X14 | Significant, dose-dependent | Significant, dose-dependent | n-propyl group and 1-methylpiperazine substituent. nih.gov |
| X15 | Significant, dose-dependent | Significant, dose-dependent | n-propyl group and 1-methylpiperazine substituent. nih.gov |
This table summarizes the findings on the inhibitory effects of synthesized compounds on inflammatory cytokine release in LPS-stimulated macrophages. nih.gov
The unique chemical structure of this compound makes it a valuable intermediate in the development of new antimicrobial agents. chemimpex.com Its reactivity allows for the introduction of various functional groups, facilitating the design of molecules targeting bacterial infections. chemimpex.com Studies on related nitropyridines have shown that derivatives, such as those containing pyrazole (B372694) and imidazole (B134444) moieties, exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov
This compound is an important intermediate in the synthesis of compounds with antiviral properties. nordmann.globalchemicalbook.com It has been identified as a precursor for agents active against human immunodeficiency virus type 1 (HIV-1) and influenza viruses. chemicalbook.com The mechanism of action for some of these derivative compounds involves binding to the viral envelope, which inhibits the fusion of the viral membrane with host cells, thereby preventing the virus from releasing its contents into the cytoplasm. chemicalbook.com It also serves as an intermediate in the synthesis of purine (B94841) antiviral drugs. google.com
The compound is a key building block in the synthesis of various kinase inhibitors, which are crucial in cell signaling research and cancer therapy.
This compound is utilized in the synthesis of potent inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK3), an enzyme implicated in a variety of diseases including type 2 diabetes, Alzheimer's disease, and bipolar disorder. nih.govgoogle.com
A notable synthetic route involves a multi-step process starting from 2,6-dichloro-3-nitropyridine (B41883). nih.gov After several transformations to build an intermediate structure, the final step involves a reaction with this compound to yield the target GSK3 inhibitors. nih.gov The most active compound developed through this method, featuring a 2,4-dichlorophenyl group, demonstrated high potency. nih.gov Another synthetic pathway treats this compound with ethylenediamine (B42938) as an initial step to create the core structure for GSK3 inhibitors. google.comgoogle.com
Table 2: Potency of a GSK3 Inhibitor Derived from this compound Precursors
| Target Kinase | Most Active Compound Moiety | IC₅₀ | EC₅₀ |
|---|
| GSK3 | 2,4-dichlorophenyl | 8 nM | 0.13 µM |
This table shows the in vitro potency of the most active GSK3 inhibitor synthesized using a method involving this compound. nih.gov
The related compound, 2,6-dichloro-3-nitropyridine, which is a direct precursor to this compound, has served as a key intermediate in the synthesis of a potent inhibitor of p70S6Kβ kinase. nih.gov The synthesis involved the reaction of a 3-aminoisoquinoline intermediate with 2,6-dichloro-3-nitropyridine. nih.gov This reaction proceeded via a regioselective nucleophilic substitution of the chlorine atom at the 2-position of the pyridine (B92270) ring to produce the final target compound. nih.gov
Precursors for Kinase Inhibitors
Inhibitors of MPS1 Kinase
In the pursuit of novel therapeutics targeting protein kinases, derivatives of nitropyridines play a significant role. nih.gov For instance, this compound has been utilized in the synthesis of potent kinase inhibitors. A notable synthetic route developed by Bussiere et al. for creating inhibitors of glycogen synthase kinase-3 (GSK3), a key enzyme in cell signaling, involves reacting this compound with a complex intermediate. nih.gov In this multi-step synthesis, after the creation of a core heterocyclic structure, a Boc protection group is cleaved, and the resulting amine is reacted with this compound to yield the final target compounds. nih.gov The most active inhibitor produced through this pathway, featuring a 2,4-dichlorophenyl moiety, demonstrated significant potency. nih.gov While this specific example targets GSK3, the methodology highlights the utility of this compound as a key reagent in synthesizing complex molecules designed to inhibit kinase activity. nih.gov The development of small-molecule inhibitors for kinases like monopolar spindle 1 (MPS1) is an active area of cancer research, with fragment-based screening identifying related scaffolds as promising starting points. nih.govebi.ac.uk
Synthesis of Diaminopyridine Derivatives
This compound serves as a direct precursor in the synthesis of various diaminopyridine derivatives. google.com A patented process outlines a clear pathway to produce 2,3-diamino-6-methoxypyridine, starting from this compound. google.com
The synthesis involves two main steps:
Methoxylation: this compound is treated with sodium methoxide (B1231860) in methanol. This reaction substitutes the chlorine atom at the 6-position with a methoxy (B1213986) group, yielding 2-amino-6-methoxy-3-nitropyridine. google.com
Reduction: The intermediate, 2-amino-6-methoxy-3-nitropyridine, is then subjected to metallic reduction to convert the nitro group at the 3-position into an amino group. This step forms the dihydrochloride (B599025) salt of the final product, which is subsequently neutralized to give 2,3-diamino-6-methoxypyridine. google.com
This process demonstrates an efficient use of this compound as a starting material for creating more complex substituted diaminopyridines, which are themselves important building blocks in medicinal chemistry. google.com The initial this compound can be obtained through the ammonolysis of 2,6-dichloro-3-nitropyridine. google.comchemicalbook.com
Agrochemical Synthesis Applications
The chemical architecture of this compound makes it a crucial intermediate in the agrochemical industry. chemimpex.comchemicalbook.com Its structure can be modified to develop effective agricultural chemicals designed for crop protection and yield enhancement. chemimpex.com
Precursor for Herbicides
This compound acts as a precursor in the synthesis of various herbicides. chemimpex.com The nitropyridine framework is a component of certain herbicidally active molecules. For example, research into nitropyridine-containing phenylaminoacetates and propionates has yielded compounds with significant herbicidal effects. nih.gov One such derivative, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, showed high activity against barnyard grass. nih.gov The synthesis of these types of complex herbicides often relies on starting materials like substituted chloronitropyridines. nih.gov
Intermediate for Pesticides
Similarly, this compound is a valuable intermediate for producing pesticides. chemimpex.com Its functional groups allow for the construction of larger molecules that can target specific agricultural pests while aiming to minimize environmental impact. The compound's stability and reactivity make it an important building block for researchers and companies developing innovative solutions in crop protection. chemimpex.com
Applications in Dyestuff and Material Science
Beyond pharmaceuticals and agrochemicals, this compound is an important raw material and intermediate in the synthesis of dyestuffs and in the field of material science. chemicalbook.comfishersci.commyfisherstore.com
In dyestuff synthesis , the chromophoric nitro group and the reactive sites on the pyridine ring make it a useful starting point for creating various dyes. chemicalbook.com
In material science , the compound is utilized in the development of specialized polymers. chemimpex.com By incorporating this molecule into polymer matrices, it is possible to enhance properties such as durability and resistance to environmental factors. chemimpex.com This makes it a component in the formulation of high-performance coatings and other advanced materials.
Biological Activity Research and Mechanistic Investigations
Cytotoxicity Studies
2-Amino-6-chloro-3-nitropyridine (B151482) has been identified as a cytotoxic agent. chemicalbook.combiosynth.com This property is often a prerequisite for anticancer drugs, although it also necessitates careful evaluation of a compound's selectivity for cancer cells over healthy cells.
In one study, a dimer of flupirtine, synthesized from this compound, was evaluated for its cytotoxic effects. researchgate.net The study reported that the dimer exhibited no significant cytotoxicity, with IC50 values greater than 30 μM for all six human cancer cell lines and mouse fibroblasts tested. researchgate.net Another study discovered two synthetic compounds, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a) and 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine (1b), through cell assay screening. nih.gov These compounds showed promising cytotoxic activity against a panel of human tumor cell lines, including A549, KB, KBVIN, and DU145, with GI50 values ranging from 1.18 to 13.5 μM. nih.gov
Below is a data table summarizing the cytotoxicity of related compounds.
Antiviral Efficacy Research
Research has indicated that this compound and its derivatives possess antiviral properties, particularly against the Human Immunodeficiency Virus (HIV) and influenza viruses. chemicalbook.com
Studies have demonstrated that this compound can inhibit the replication of HIV-1 in vitro. chemicalbook.combiosynth.com This inhibitory action is a key focus of research aimed at developing new antiretroviral therapies. nih.gov A study on diarylpyridinamines (DAPAs), discovered as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), showed high efficacy against HIV-1. nih.gov Additionally, a derivative of this compound, 3-nitropyridine (B142982) fused with a furoxan ring, was found to inhibit two HIV-1 enzymes: integrase and the RNase H domain within reverse transcriptase. mdpi.com
The antiviral activity of this compound extends to influenza viruses. chemicalbook.combiosynth.com A study evaluating 2,6-disubstituted imidazo[4,5-b]pyridines found that a cyano-substituted derivative exhibited moderate antiviral activities against respiratory viruses including Influenza A/H1N1, Influenza A/H3N2, and Influenza B, with EC50 values ranging from 31.3 to 39.5 μM. mdpi.com
The proposed mechanism of viral inhibition for this compound involves its interaction with the viral envelope. chemicalbook.com It is believed to bind to the viral envelope, thereby inhibiting the fusion of the viral membrane with host cells. This action prevents the release of viral contents into the cytoplasm, a critical step in the viral replication cycle. chemicalbook.combiosynth.com Another proposed mechanism suggests that it may interfere with viral replication by binding to sulfinyl groups on proteins essential for virus assembly. biosynth.com
Antimicrobial Activity Research
In addition to its antiviral properties, this compound and its derivatives have been investigated for their antimicrobial activity against bacterial infections. chemimpex.com Derivatives of nitropyridine have shown activity against various bacteria. For example, nitropyridine-containing complexes have demonstrated antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli. nih.gov Another study found that pyridoxazinone series, synthesized from 3-hydroxy-2-nitropyridine, exhibited good antibacterial activity, particularly against Enterococcus faecalis and Acinetobacter baumannii. researchgate.net
Below is a data table summarizing the antimicrobial activity of related compounds.
Protein Kinase Inhibition Mechanisms through Derivatization
Derivatives of this compound have been synthesized and studied for their potential to inhibit protein kinases. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.
One area of research has focused on the development of inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov For instance, a series of heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine (B41883) were synthesized and shown to inhibit GSK3. mdpi.comnih.gov The most active of these inhibitors demonstrated an IC50 of 8 nM. mdpi.comnih.gov
Furthermore, imidazo[4,5-b]pyridine derivatives have been designed as highly selective inhibitors of Aurora-A kinase. nih.gov The synthesis of these inhibitors often involves using 2-amino-3-nitropyridine (B1266227) precursors. nih.govacs.org The ability of these derivatives to inhibit specific kinases highlights the potential of using this compound as a scaffold for developing targeted cancer therapies.
Advanced Spectroscopic and Computational Investigations
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding characteristics of 2-Amino-6-chloro-3-nitropyridine (B151482). These experimental methods are often complemented by computational approaches like Normal Co-ordinate Analysis (NCA) and Potential Energy Distribution (PED) analysis to achieve a more precise assignment of the observed vibrational bands.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes. For substituted pyridines like this compound, characteristic bands are expected for the N-H stretching of the amino group, C-H stretching of the pyridine (B92270) ring, N-O stretching of the nitro group, C-N, C-C, and C-Cl bond vibrations.
In studies of similar aminonitropyridine derivatives, the N-H stretching vibrations of the amino group typically appear as strong bands in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected to produce strong absorptions in the ranges of 1500-1570 cm⁻¹ and 1300-1360 cm⁻¹, respectively. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically occur in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration is usually found at lower wavenumbers, typically in the 600-800 cm⁻¹ range.
Table 1: Representative FT-IR Vibrational Frequencies for this compound Please note: This table is generated based on typical frequency ranges for the specified functional groups and may not represent exact experimental values.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Asymmetric Stretch (NH₂) | ~3450 | Strong |
| N-H Symmetric Stretch (NH₂) | ~3350 | Strong |
| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |
| N-O Asymmetric Stretch (NO₂) | 1530 - 1560 | Very Strong |
| N-O Symmetric Stretch (NO₂) | 1330 - 1350 | Very Strong |
| C=C, C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| N-H Bend (NH₂) | 1600 - 1640 | Medium |
| C-Cl Stretch | 650 - 750 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, vibrations that are weak in FT-IR may be strong in FT-Raman, and vice versa. For this compound, the symmetric vibrations of the nitro group and the stretching of the C-Cl bond are typically strong in the Raman spectrum. The pyridine ring vibrations also give rise to characteristic Raman signals.
Normal Co-ordinate Analysis (NCA)
Normal Co-ordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. nih.gov This analysis is often performed using data from both FT-IR and FT-Raman spectroscopy. nih.govnih.gov By creating a theoretical model of the molecule and its force field, NCA can calculate the expected vibrational frequencies and compare them to the experimental data. nih.gov This allows for a more confident assignment of complex vibrational modes that may arise from the coupling of several types of atomic motion. For molecules like 2-amino-5-bromopyridine, NCA has been instrumental in assigning the observed frequencies to various modes of vibration. nih.govnih.gov
Potential Energy Distribution (PED) Analysis
Potential Energy Distribution (PED) analysis is used in conjunction with NCA to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. This is especially useful for complex molecules where a single vibrational band may be the result of a mixture of several motions. For instance, a PED analysis could reveal that a specific band in the spectrum of this compound has contributions from both C-C stretching and C-H in-plane bending, providing a deeper understanding of the molecule's dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon (¹³C).
¹H NMR and ¹³C NMR Investigations
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group and the aromatic protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the amino group. The amino protons typically appear as a broad singlet, while the two aromatic protons on the pyridine ring would likely appear as doublets due to coupling with each other.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative chlorine, nitrogen of the amino group, and nitrogen of the nitro group will be shifted to different extents, allowing for the assignment of each carbon in the pyridine ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Disclaimer: The following table presents predicted chemical shift values based on the analysis of similar structures and computational models. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H (on C4) | ¹H | ~8.2 | Doublet (d) |
| H (on C5) | ¹H | ~6.8 | Doublet (d) |
| H (on NH₂) | ¹H | ~7.5 | Broad Singlet (br s) |
| C2 | ¹³C | ~158 | - |
| C3 | ¹³C | ~125 | - |
| C4 | ¹³C | ~140 | - |
| C5 | ¹³C | ~110 | - |
| C6 | ¹³C | ~150 | - |
Advanced 2D NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of experiments for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity and spatial relationships between atoms in a molecule. While specific 2D NMR spectra for this compound are not widely published, the expected correlations can be predicted based on its structure.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be expected between the two aromatic protons on the pyridine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H coupling). An HSQC spectrum would show correlations between each of the two aromatic protons and their corresponding carbon atoms in the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. A NOESY spectrum could provide insights into the preferred conformation of the amino and nitro groups relative to the pyridine ring by showing correlations between the amino protons and the adjacent aromatic proton.
| 2D NMR Technique | Expected Correlations for this compound |
| COSY | Correlation between the two aromatic protons on the pyridine ring. |
| HSQC | Correlations between each aromatic proton and its directly bonded carbon. |
| HMBC | Correlations from amino protons to C2 and C3; correlations from aromatic protons to adjacent carbons. |
| NOESY | Correlations between amino protons and the neighboring aromatic proton, providing conformational information. |
Conformational Analysis and Rotational Barriers
The conformational flexibility of this compound is primarily associated with the rotation of the amino (-NH₂) and nitro (-NO₂) groups around their respective bonds to the pyridine ring. The barriers to these rotations are influenced by electronic effects, such as resonance and intramolecular hydrogen bonding, as well as steric hindrance.
Theoretical studies on related molecules, such as nitroanilines and nitrotoluenes, have shown that the rotational barrier of a nitro group can be significant, often in the range of 6-9 kcal/mol nih.gov. The planarity of the molecule is a key factor, with conjugation effects favoring a coplanar arrangement of the nitro group with the aromatic ring to maximize electronic delocalization. However, steric interactions with adjacent substituents can force the nitro group out of the plane.
In this compound, an intramolecular hydrogen bond between one of the amino protons and an oxygen atom of the nitro group is possible. This interaction would favor a planar conformation and increase the rotational barrier for both the amino and nitro groups. Computational studies using Density Functional Theory (DFT) would be instrumental in quantifying these rotational barriers and determining the most stable conformations of the molecule benthamdirect.com.
| Functional Group | Expected Conformational Behavior | Factors Influencing Rotational Barrier |
| Amino (-NH₂) | Potential for intramolecular hydrogen bonding with the nitro group, favoring planarity. | Resonance with the pyridine ring, steric interactions, and hydrogen bonding. |
| Nitro (-NO₂) | Tendency towards coplanarity with the pyridine ring for maximal conjugation. | Electronic effects of substituents, steric hindrance from the amino and chloro groups. |
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the presence of the polar amino group, direct analysis of this compound by GC-MS may be challenging without derivatization mdpi.com. Derivatization of the amino group, for example, through silylation or acylation, would increase its volatility and improve its chromatographic behavior.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the derivatized compound. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂), the chlorine atom (-Cl), and fragmentation of the pyridine ring libretexts.orgmiamioh.edu.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₅H₄ClN₃O₂), the calculated monoisotopic mass is 172.9992 Da. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental formula. A low-resolution LCMS analysis found a mass of 174.00, corresponding to the protonated molecule [M+H]⁺ echemi.com.
| Parameter | Value |
| Molecular Formula | C₅H₄ClN₃O₂ |
| Calculated Monoisotopic Mass | 172.9992 Da |
| Expected [M+H]⁺ (HRMS) | 174.0067 Da |
| Observed [M+H]⁺ (LCMS) | 174.00 Da echemi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in this compound, which include the nitropyridine ring and the amino group, are expected to give rise to distinct absorption bands.
Quantum Chemical Calculations (Density Functional Theory - DFT)
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. This technique allows for the identification of electrophilic and nucleophilic sites, providing insights into how the molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.
Non-Linear Optical (NLO) Properties (Hyperpolarizability, Polarizability, Dipole Moment)
Non-linear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. These properties are of significant interest for applications in optoelectronics and materials science. Key NLO parameters include the dipole moment (µ), polarizability (α), and the first-order hyperpolarizability (β). A high value for the first-order hyperpolarizability is indicative of a potent NLO material.
Computational studies on derivatives of this compound have been conducted to evaluate their NLO properties. For instance, a related compound, 2-amino-6-methoxy-3-nitropyridine, which is synthesized from this compound, has a calculated first hyperpolarizability (β) of 8.3 × 10⁻³⁰ esu. A systematic computational investigation of this compound would be necessary to determine its specific dipole moment, polarizability, and hyperpolarizability values. Such a study would elucidate the influence of the chloro group in comparison to other substituents on the NLO response of this class of molecules.
Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index, Global Hardness, Global Softness, Chemical Potential)
Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to determine a range of chemical reactivity descriptors. These descriptors provide a quantitative measure of the reactivity and stability of a molecule. Key descriptors include:
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.
Global Hardness (η): Quantifies the resistance of a molecule to change its electron distribution.
Global Softness (S): The reciprocal of global hardness, indicating the ease of modifying the electron cloud.
Chemical Potential (μ): Related to the escaping tendency of electrons from a molecule.
While specific DFT studies detailing these descriptors for this compound are not readily found, such calculations would offer a deeper understanding of its chemical behavior. For example, the analysis would likely confirm the electrophilic nature of the pyridine ring, enhanced by the nitro and chloro substituents.
Thermodynamic Parameters Calculation
Theoretical calculations can provide valuable information about the thermodynamic properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H) at different temperatures. These parameters are typically derived from vibrational frequency calculations performed using computational methods like DFT.
A thorough computational analysis of this compound would yield a comprehensive set of thermodynamic data. This information is crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. At present, detailed published data on the calculated thermodynamic parameters for this specific compound are scarce.
Molecular Docking Studies for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with a biological target, typically a protein.
While this compound is used as a precursor in the synthesis of biologically active molecules, direct molecular docking studies of this compound are not extensively reported. nih.govresearchgate.netmdpi.com For example, it has been used in the synthesis of novel IRAK4 inhibitors and DNA-binding agents, where subsequent molecular modeling was performed on the final, more complex products. nih.govresearchgate.netmdpi.com A molecular docking study of this compound itself against various biological targets could reveal potential, albeit likely weak, binding interactions and serve as a baseline for understanding the contributions of its structural motifs to the biological activity of its derivatives.
Conclusion and Future Research Perspectives
Summary of Key Research Findings and Contributions
2-Amino-6-chloro-3-nitropyridine (B151482) has established itself as a pivotal intermediate in the realms of pharmaceutical and agrochemical synthesis. chemimpex.com Research has consistently highlighted its role as a versatile building block for constructing a variety of biologically active molecules. chemimpex.com The primary synthesis route involves the ammonolysis of 2,6-dichloro-3-nitropyridine (B41883), a well-documented process. chemicalbook.comgoogle.com
Key contributions of this compound stem from its unique chemical architecture, featuring an amino group, a nitro group, and a chlorine atom on a pyridine (B92270) ring. chemimpex.com This specific arrangement facilitates a range of chemical transformations. The amino and chloro groups are susceptible to nucleophilic substitution reactions, while the nitro group can be reduced to form another amino group. These reactive sites allow for the strategic introduction of diverse functional groups, enabling the synthesis of complex organic molecules. chemimpex.com
In the pharmaceutical sector, this compound is a crucial precursor for developing novel therapeutic agents, including potential anti-inflammatory, antimicrobial, and antiviral drugs. chemimpex.comchemicalbook.com Its derivatives have been investigated for their potential to inhibit human immunodeficiency virus (HIV) by preventing the fusion of the viral membrane with host cells. chemicalbook.comchemicalbook.com Furthermore, it serves as a key component in the synthesis of advanced kinase inhibitors, such as those targeting glycogen (B147801) synthase kinase-3 (GSK3) and Janus kinase 2 (JAK2), which are implicated in various diseases. mdpi.com
In agrochemistry, the compound is an essential intermediate for manufacturing herbicides and pesticides, contributing to crop protection and improved agricultural yields. chemimpex.com Its structural features are leveraged to create effective and stable active ingredients for agricultural formulations. chemimpex.com
Emerging Research Directions and Potential Applications in Chemical Science
The utility of this compound continues to expand into new and exciting areas of chemical science. One of the most promising emerging directions is its application in the design of targeted covalent inhibitors (TCIs) for protein kinases. mdpi.com Researchers are exploring how the electrophilic nature of its derivatives can be used to form covalent bonds with specific amino acid residues, such as cysteine, in the hinge region of kinases like MPS1, offering a path to highly selective and potent drugs. mdpi.comresearchgate.net
Beyond pharmaceuticals, there is growing interest in using this compound in material science. chemimpex.com Its structure can be incorporated into the development of specialized polymers and materials, potentially leading to products with enhanced durability and resistance to environmental factors. chemimpex.com
Further research is also being directed towards the synthesis of novel and complex heterocyclic systems. The reactivity of this compound makes it an ideal starting material for creating fused ring systems like azaoxindoles and imidazopyridines, which are scaffolds of significant interest in medicinal chemistry. mdpi.comresearchgate.net The development of new synthetic methodologies, including transition metal-catalyzed reactions, is expected to further broaden the scope of accessible molecular architectures derived from this compound. researchgate.net
Remaining Challenges and Opportunities for Future Investigations
Despite the significant progress, several challenges and opportunities remain in the study and application of this compound. A primary challenge lies in achieving high regioselectivity during substitution reactions. Given the multiple reactive sites, controlling which position reacts is crucial for efficient synthesis, and this often requires careful optimization of reaction conditions or the use of protecting groups. mdpi.com Developing more sophisticated and selective catalytic systems presents a major opportunity for future research to overcome this hurdle.
There is also an ongoing need for more sustainable and industrially scalable synthesis processes. google.com While the current synthesis methods are established, developing greener alternatives with reduced waste and hazardous reagent use is a key objective for industrial applications. google.com
A significant opportunity lies in the full exploration of the biological activity spectrum of its derivatives. While its role in kinase inhibition is an active area of research, a systematic evaluation of its potential against other therapeutic targets could uncover new applications. mdpi.com The synthesis and screening of new libraries of compounds derived from this compound could lead to the discovery of novel drugs for a wide range of diseases. mdpi.com Furthermore, investigating the mechanisms of action of its biologically active derivatives in greater detail will be crucial for rational drug design and development.
Finally, the photophysical properties of nitropyridine derivatives are an underexplored area. Investigations into their potential use as fluorophores or in other materials science applications could open up entirely new avenues for this versatile chemical compound. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 2-Amino-6-chloro-3-nitropyridine, and how can reaction conditions be standardized to minimize byproducts?
- Methodological Answer : The compound can be synthesized via nitration and amination of halogenated pyridine precursors. For example, starting with 2-chloro-6-methylpyridine (CAS 23056-40-8), controlled nitration at low temperatures (0–5°C) using fuming HNO₃ in H₂SO₄ yields intermediates, followed by selective amination with NH₃/ethanol under reflux . Purity (>98%) is achievable via recrystallization in ethanol-water mixtures. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm purity via HPLC (C18 column, acetonitrile:water 70:30, UV detection at 254 nm) .
Q. How can FTIR and Raman spectroscopy be utilized to confirm the structural integrity of this compound?
- Methodological Answer : FTIR analysis should reveal key functional groups:
- N-H stretch : ~3350–3450 cm⁻¹ (amine)
- NO₂ asymmetric stretch : ~1520 cm⁻¹
- C-Cl stretch : ~650–750 cm⁻¹ .
Raman spectroscopy complements this by detecting aromatic ring vibrations (C=C stretches at ~1600 cm⁻¹) and nitro group symmetric stretches (~1350 cm⁻¹). Compare experimental spectra with DFT/B3LYP/6-311++G** computational models to resolve ambiguities in peak assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles (EN166-compliant), and lab coats. Use fume hoods for powder handling .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent uncontrolled reactions .
- Storage : Store in amber glass containers at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nitration vs. halogen displacement) influence the regioselectivity of this compound synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Nitration at the 3-position is favored due to the electron-withdrawing Cl at position 6, which directs electrophilic substitution. Computational studies (B3LYP/cc-pVTZ) show a 15 kcal/mol activation barrier difference between meta and para nitration pathways . Validate experimentally by isolating intermediates (e.g., 6-chloro-3-nitropyridine) via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) .
Q. What strategies resolve contradictions in reported melting points (e.g., 95–98°C vs. 102–105°C) for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Perform:
Q. Can computational models predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Yes. Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The amino group at position 2 shows high nucleophilicity (f⁻ = 0.12), while the nitro group at position 3 acts as an electron sink. Validate via Pd-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid, 1.2 eq., K₂CO₃, DMF/H₂O, 80°C). Monitor yields (HPLC) and compare with predicted reactivity trends .
Q. How does surface adsorption on silica or alumina affect the stability of this compound during chromatography?
- Methodological Answer : Basic amine groups interact strongly with acidic silica surfaces, leading to tailing or decomposition. Mitigate by:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
